molecular formula C24H25ClN4O5S B3045341 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1052537-38-8

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No.: B3045341
CAS No.: 1052537-38-8
M. Wt: 517 g/mol
InChI Key: MPEWEGGHTBQZIW-UHFFFAOYSA-N
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Description

N-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for amide bonding with primary amines . It also reacts with phosphate groups .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases .


Chemical Reactions Analysis

EDC or EDAC is a zero-length crosslinker used to couple carboxyl groups to primary amines. This crosslinker has been used in various applications, such as forming amide bonds in peptide synthesis, connecting haptens to carrier proteins to form immunogens, labeling nucleic acids through 5’ phosphate groups, and constructing amine-reactive NHS esters of biomolecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include being water-soluble, readily biodegradable, and mildly toxic to aquatic life . They are also known to be unstable in aqueous solutions .

Mechanism of Action

The mechanism of action of EDC involves first reacting with the carboxyl group to form an active intermediate, which then reacts with a primary amine .

Safety and Hazards

Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Future Directions

The future directions of research into these compounds could involve further exploration of their uses in peptide synthesis, the formation of immunogens, nucleic acid labeling, and the construction of amine-reactive NHS esters of biomolecules .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S.ClH/c1-26(2)9-4-10-27(24-25-17-12-18-19(33-14-32-18)13-20(17)34-24)23(31)15-5-3-6-16(11-15)28-21(29)7-8-22(28)30;/h3,5-6,11-13H,4,7-10,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEWEGGHTBQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052537-38-8
Record name Benzamide, N-[3-(dimethylamino)propyl]-N-1,3-dioxolo[4,5-f]benzothiazol-6-yl-3-(2,5-dioxo-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052537-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

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